molecular formula C20H15F3N2O2 B569243 2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide CAS No. 1415834-68-2

2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide

Cat. No.: B569243
CAS No.: 1415834-68-2
M. Wt: 372.347
InChI Key: JDMUOKWBBLYUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the 2,6-difluorophenyl intermediate:

    Synthesis of the 4-fluorophenylmethoxy pyridine intermediate: This involves the reaction of 4-fluorophenylmethanol with pyridine derivatives under basic conditions.

    Coupling of intermediates: The final step involves coupling the two intermediates using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Due to its unique structural properties, it is explored for use in the development of advanced materials, such as organic semiconductors or nonlinear optical materials.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide is unique due to its specific substitution pattern and the presence of both phenyl and pyridine rings. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMUOKWBBLYUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.